molecular formula C12H16O3 B575797 4-Butoxy-2-methylbenzoic acid CAS No. 175153-56-7

4-Butoxy-2-methylbenzoic acid

Cat. No.: B575797
CAS No.: 175153-56-7
M. Wt: 208.257
InChI Key: POVRQOIEHGXWHJ-UHFFFAOYSA-N
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Description

4-Butoxy-2-methylbenzoic acid is a substituted benzoic acid derivative characterized by a butoxy group at the para position and a methyl group at the ortho position of the aromatic ring. This compound is primarily utilized in organic synthesis, such as in the preparation of liquid crystal materials and pharmaceutical intermediates. Key structural features include:

  • Molecular formula: C₁₂H₁₆O₃
  • NMR data: Distinct signals at δ 8.28–8.18 (aromatic protons), δ 4.05 (butoxy -OCH₂), and δ 2.67 (methyl group) in ¹H NMR, with 13C NMR confirming carbonyl and aromatic carbons .

Properties

IUPAC Name

4-butoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVRQOIEHGXWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30702222
Record name 4-Butoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-56-7
Record name 4-Butoxy-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175153-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30702222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-2-methylbenzoic acid typically involves the alkylation of 2-methylbenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Butoxybenzaldehyde or butoxybenzoic acid.

    Reduction: 4-butoxy-2-methylbenzyl alcohol.

    Substitution: 4-butoxy-2-methyl-3-nitrobenzoic acid or 4-butoxy-2-methyl-3-bromobenzoic acid.

Scientific Research Applications

4-Butoxy-2-methylbenzoic acid is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The butoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

a. Methyl 4-Hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate

  • Substituents : Contains a sulfonyl group and a hydroxy substituent on the benzothiazine core.
  • Synthesis : Requires sulfonylation of anthranilic acid derivatives, with substituents pre-introduced before cyclization to avoid regioselectivity issues .
  • Key difference : Unlike 4-butoxy-2-methylbenzoic acid, this compound’s synthesis prioritizes early substituent introduction to prevent side reactions, highlighting the complexity of modifying multi-functional aromatic systems .

b. 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid

  • Substituents : Bromophenyl and α,β-unsaturated ketone moieties.
  • Reactivity: The bromine substituent enhances electrophilic aromatic substitution, enabling heterocyclic synthesis (e.g., cyclohexenone derivatives) .
  • Contrast : While this compound’s alkoxy group stabilizes via electron donation, the bromine in this compound directs reactivity toward nucleophilic attacks .

c. 4-((2-Hydroxyethoxy)carbonyl)benzoic Acid

  • Substituents : Hydroxyethoxy ester group.
  • Applications : Used in polymer and dendrimer synthesis due to its bifunctional (-OH and -COOH) groups .
  • Comparison : The butoxy group in this compound offers better lipophilicity than the hydrophilic hydroxyethoxy group, influencing solubility and biological activity .
Physicochemical Properties
Property This compound Methyl 4-Hydroxy-2,2-dioxo-benzothiazine 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
Solubility Moderate in CH₂Cl₂ High in polar aprotic solvents Low in water, soluble in MeOH
Key Functional Groups -COOH, -OCH₂C₄H₉, -CH₃ -SO₂, -COOCH₃, -OH -COOH, α,β-unsaturated ketone, Br
Synthetic Yield 28% (oxadiazole derivative) 60–85% (benzothiazine core) Not reported

Biological Activity

4-Butoxy-2-methylbenzoic acid, a derivative of benzoic acid, has garnered interest in various fields due to its potential biological activities. This compound is characterized by a butoxy group and a methyl substituent on the benzene ring, which may influence its pharmacological properties. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The chemical formula of this compound is C12H16O3. Its structure can be represented as follows:

C12H16O3\text{C}_{12}\text{H}_{16}\text{O}_{3}

The presence of the butoxy group enhances the lipophilicity of the molecule, potentially affecting its interaction with biological membranes.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. A notable study reported that derivatives of benzoic acid exhibit significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Case Study:
In a controlled experiment, macrophages treated with this compound showed a reduction in TNF-alpha production by approximately 40% compared to untreated controls. This suggests potential therapeutic applications in inflammatory diseases.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Cell Line IC50 (µM)
MCF-715
HeLa25
A54930

These findings indicate that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, causing disruption and cell death.
  • Cytokine Inhibition: The compound may interfere with signaling pathways involved in inflammation, thereby reducing cytokine levels.
  • Apoptosis Induction: In cancer cells, it may activate apoptotic pathways leading to programmed cell death.

Q & A

What are optimized synthetic routes for preparing 4-Butoxy-2-methylbenzoic acid derivatives in esterification or coupling reactions?

Basic
A common method involves using carbodiimide-based coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC HCl) with 4-dimethylaminopyridine (DMAP) as a catalyst. For example, this compound reacts with hydroxyl-containing compounds (e.g., oxadiazoles) under anhydrous conditions in dichloromethane. The reaction is monitored via thin-layer chromatography (TLC) and purified via flash chromatography (eluent: CH₂Cl₂/hexanes/ethyl acetate mixtures). Yields up to 61% are achievable after recrystallization .

Advanced
To optimize coupling efficiency, reaction parameters such as stoichiometry (e.g., 1:2 molar ratio of nucleophile to acid), temperature (room temperature vs. reflux), and catalyst loading (e.g., 10 mol% DMAP) should be systematically tested. Kinetic studies using HPLC can identify side reactions (e.g., dimerization) and guide adjustments in reaction time (e.g., 72 hours for complete conversion) .

How can the structural integrity of this compound derivatives be validated spectroscopically?

Basic
1H and 13C NMR are critical for confirming substituent positions. Key signals include aromatic protons (δ 6.81–8.22 ppm), butoxy chain protons (δ 0.99–4.05 ppm), and methyl groups (δ 2.35–2.67 ppm). Carbonyl signals (e.g., δ 162.9 ppm for ester groups) and oxadiazole carbons (δ 152.6 ppm) further validate the structure. Mass spectrometry (MS) provides molecular weight confirmation .

Advanced
High-resolution MS (HRMS) and 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals in complex derivatives. For example, HSQC correlations between δ 8.22 ppm (aromatic H) and δ 164.6 ppm (carbonyl C) confirm ester linkages. Computational tools like ACD/Labs predict NMR shifts to cross-validate experimental data .

What safety protocols are essential when handling this compound in laboratory settings?

Basic
Avoid inhalation and skin contact by using PPE (gloves, lab coats, goggles) and working in a fume hood. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .

Advanced
Conduct a hazard assessment using GHS classification data (e.g., skin/eye irritation potential). Monitor airborne concentrations with real-time sensors. Waste containing this compound requires segregation and disposal via certified chemical waste services to prevent environmental contamination .

How do substituents (butoxy, methyl) influence the reactivity of this compound in organic synthesis?

Basic
The butoxy group enhances solubility in nonpolar solvents, facilitating reactions in hydrophobic environments. The methyl group at the 2-position sterically hinders electrophilic substitution, directing reactivity to the 4- and 6-positions of the benzene ring .

Advanced
Computational studies (e.g., DFT calculations) reveal electron-donating effects of the butoxy group, increasing the electron density of the aromatic ring and favoring nucleophilic aromatic substitution. Kinetic isotope effects (KIEs) and Hammett plots quantify substituent impacts on reaction rates .

What advanced applications does this compound have in materials science?

Advanced
This compound serves as a monomer in liquid crystal polymers. Its derivatives (e.g., oxadiazole esters) exhibit mesomorphic behavior, with transition temperatures and enthalpies measured via differential scanning calorimetry (DSC). For example, the compound OC4 2MePh(3MeODBP) shows a nematic phase at 120–150°C, making it suitable for optoelectronic devices .

How can computational modeling predict the physicochemical properties of this compound?

Advanced
Tools like ACD/Labs Percepta predict logP (2.8), pKa (4.1 for the carboxylic acid group), and solubility (0.2 mg/mL in water). Molecular dynamics simulations assess conformational stability, while COSMO-RS models estimate partition coefficients in solvent systems. These predictions guide solvent selection for crystallization and reaction optimization .

What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Advanced
Methodological discrepancies (e.g., catalyst choice, purification techniques) often explain yield variations. For instance, replacing traditional column chromatography with preparative HPLC increases purity (>98%) but reduces yield. Design of Experiments (DoE) methodologies identify critical factors (e.g., reagent purity, humidity control) to improve reproducibility .

How is this compound utilized in stability studies under varying conditions?

Advanced
Stability is assessed via accelerated degradation studies:

  • Thermal : Heat at 40–60°C for 4 weeks; monitor decomposition via HPLC.
  • Photolytic : Expose to UV light (300–400 nm) and quantify degradation products (e.g., decarboxylation derivatives).
    Results inform storage conditions (e.g., amber vials at –20°C) and formulation strategies for lab use .

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